molecular formula C16H13N3O2 B14561165 3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 62221-05-0

3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14561165
CAS No.: 62221-05-0
M. Wt: 279.29 g/mol
InChI Key: JRRVUNHOXIQDMX-UHFFFAOYSA-N
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Description

3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, features a triazine ring substituted with methyl and phenyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an amidine with a nitrile in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions could lead to the formation of partially or fully reduced triazine derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired outcome.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the triazine ring.

Scientific Research Applications

3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-1,6-diphenyl-1,3,5-triazine-2,4(1H,3H)-dione might include other triazine derivatives, such as:

  • 1,3,5-Triazine-2,4,6-triamine (melamine)
  • 2,4,6-Tris(phenyl)-1,3,5-triazine
  • 2,4-Diamino-6-phenyl-1,3,5-triazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and physical properties compared to other triazine derivatives. This could result in unique reactivity, stability, or biological activity, making it valuable for specific applications.

Properties

CAS No.

62221-05-0

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-methyl-1,6-diphenyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C16H13N3O2/c1-18-15(20)17-14(12-8-4-2-5-9-12)19(16(18)21)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

JRRVUNHOXIQDMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N=C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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